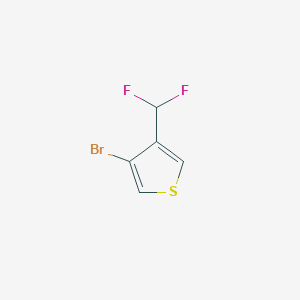
3-Bromo-4-(difluoromethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-4-(difluoromethyl)thiophene” is an organosulfur compound . It is a colorless liquid and is used in the manufacture of chemical compounds.
Synthesis Analysis
The synthesis of “this compound” involves various processes. For instance, it has been reported that the compound can be prepared using a copper-catalyzed cross-coupling reaction . Additionally, unique synthesis routes had to be developed for five-membered heterocyclic systems with a special substitution pattern .Molecular Structure Analysis
The molecular weight of “this compound” is 213.05 . Its IUPAC name is this compound and its InChI code is 1S/C5H3BrF2S/c6-4-2-9-1-3 (4)5 (7)8/h1-2,5H .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and depend on the conditions. For example, it has been reported that 2-Bromo, 3-bromothiophene, 2,5-dibromothiophene, 3,4-dibromothiophene and perbrominated thiophene have been oxidized under different conditions to target thiophene S,S-dioxide .Physical And Chemical Properties Analysis
“this compound” is a colorless liquid . It has a molecular weight of 213.04 . The compound’s storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Aromatic Nucleophilic Substitution : 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines to produce N-substituted 3-amino-2-nitrobenzo[b]thiophenes, a process involving aromatic nucleophilic substitution. This reaction could be useful for synthesizing isomers with unique structures (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Vibrational Spectra and DFT Simulations : Synthesis of a new thiophene derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, was carried out using Suzuki coupling reaction. Its structure was confirmed by various spectroscopic techniques, and its vibrational spectra and theoretical frequencies were investigated (Balakit et al., 2017).
Electrochemical Synthesis : A functionalized thiophene, 3-bromo-4-methoxythiophene, was polymerized electrochemically. The polymer exhibits lower oxidation potential and higher electrochemical reversibility, making it useful for electrochromic device applications (Cihaner & Önal, 2007).
Optical and Photophysical Properties
Tuning Optical Properties : Postfunctionalization of poly(3-hexylthiophene) with various functional groups, including bromo, was studied to understand its effect on optical and photophysical properties. This process allows control over the fluorescence yield and solid-state emission of these materials (Li, Vamvounis, & Holdcroft, 2002).
Synthesis and Application in Photostabilizers : New thiophene derivatives were synthesized and used as photostabilizers for poly(vinyl chloride), demonstrating significant reduction in photodegradation. This showcases the potential of thiophene derivatives in enhancing the durability of materials against UV radiation (Balakit et al., 2015).
Materials Science and Electronics
Polymer Synthesis for Electronic Devices : The study of small band gap polymers, including synthesis of head-to-tail regioregular poly[3-(alkylthio)thiophenes], was carried out. These polymers have applications in electronic devices such as organic field-effect transistors and light-emitting displays (Wu, Chen, & Rieke, 1996).
Electrochemical Polycondensation for Organic Electronics : Dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene was performed, yielding high molecular weight and regioregular poly(3-hexylthiophene). Such materials are important for applications in organic electronics (Wang, Takita, Kikuzaki, & Ozawa, 2010).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
3-bromo-4-(difluoromethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2S/c6-4-2-9-1-3(4)5(7)8/h1-2,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGZYQLSKPADEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2453416.png)
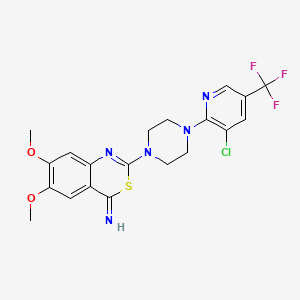
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2453419.png)
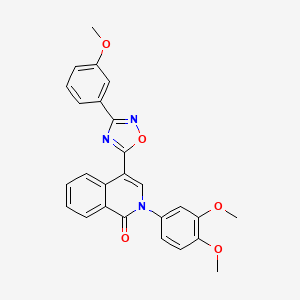
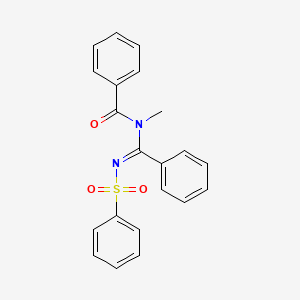
![8-(2-methoxyethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453423.png)
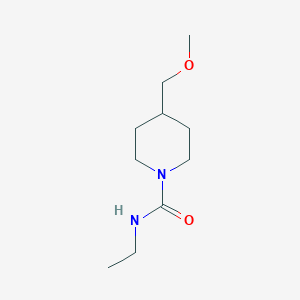
![5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2453425.png)
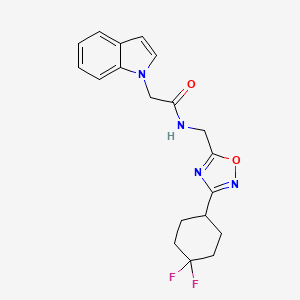

![N-(3-chloro-2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2453430.png)
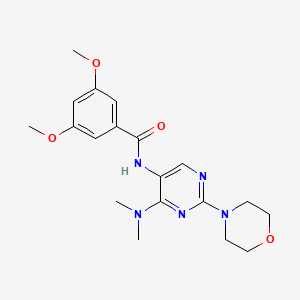
![Tert-butyl 3-[(1-cyano-2-methylcyclopentyl)carbamoyl]propanoate](/img/structure/B2453436.png)
![ethyl 4-(2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2453437.png)